3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
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Overview
Description
3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group attached to a hydroxybutyric acid moiety, which is further neutralized with sodium to form the sodium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 3-(4-chlorophenyl)-2-propenoic acid.
Hydrogenation: The 3-(4-chlorophenyl)-2-propenoic acid is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to yield 3-(4-chlorophenyl)propanoic acid.
Hydroxylation: The 3-(4-chlorophenyl)propanoic acid is hydroxylated using a suitable oxidizing agent such as potassium permanganate to form 3-(4-chlorophenyl)-4-hydroxybutyric acid.
Neutralization: Finally, the 3-(4-chlorophenyl)-4-hydroxybutyric acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-4-oxobutyric acid.
Reduction: 3-(4-Chlorophenyl)-4-hydroxybutanol.
Substitution: 3-(4-Hydroxyphenyl)-4-hydroxybutyric acid.
Scientific Research Applications
3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, altering their activity.
Pathways Involved: It may affect pathways related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-hydroxybutyric Acid: The non-sodium salt form of the compound.
4-Chlorophenylacetic Acid: A structurally similar compound with different functional groups.
4-Chlorophenylbutyric Acid: Lacks the hydroxyl group present in 3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt.
Uniqueness
This compound is unique due to the presence of both a chlorophenyl group and a hydroxybutyric acid moiety, which confer specific chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
sodium;3-(4-chlorophenyl)-4-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPCWJFLKBMRIL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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